3,5-Difluoro-4'-(methylthio)benzophenone is an organic compound with the molecular formula and a molecular weight of 264.29 g/mol. This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to the benzophenone structure, which significantly influences its chemical properties and reactivity. The compound is identified by its CAS number 197439-19-3.
3,5-Difluoro-4'-(methylthio)benzophenone belongs to the class of benzophenones, which are aromatic compounds known for their applications in organic synthesis and materials science. Its unique structure makes it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 3,5-Difluoro-4'-(methylthio)benzophenone typically involves the following methods:
The reaction conditions for the Suzuki–Miyaura coupling typically involve:
The molecular structure of 3,5-Difluoro-4'-(methylthio)benzophenone features:
3,5-Difluoro-4'-(methylthio)benzophenone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3,5-Difluoro-4'-(methylthio)benzophenone involves its interaction with biological targets such as enzymes or receptors. The unique electronic properties imparted by the fluorine and methylthio groups facilitate binding interactions that can modulate enzyme activity or influence receptor signaling pathways. This property makes it valuable in biochemical assays and drug design .
Key chemical properties include:
Relevant data from safety databases indicate that while handling this compound, standard laboratory safety protocols should be observed due to potential reactivity .
3,5-Difluoro-4'-(methylthio)benzophenone has several scientific applications:
This compound's versatility makes it a significant subject of study across various scientific disciplines.
This fluorinated benzophenone derivative represents a specialized class of organic compounds engineered for advanced pharmaceutical and materials science applications. Characterized by strategic fluorine substitution and a methylthioether moiety, it serves as a critical building block in synthetic organic chemistry. The compound’s unique electronic profile—stemming from the synergistic effect of fluorine’s electronegativity and sulfur’s polarizability—enables precise modulation of reactivity and molecular interactions in target-oriented synthesis [1] [4].
Systematic Chemical Characterization:3,5-Difluoro-4'-(methylthio)benzophenone (CAS: 197439-19-3) is defined by the molecular formula C₁₄H₁₀F₂OS and a molecular weight of 264.29 g·mol⁻¹ [1] [4]. Its architecture comprises two aromatic rings bridged by a ketone carbonyl:
The SMILES notation O=C(C1=CC=C(SC)C=C1)C2=CC(F)=CC(F)=C2 precisely encodes its atomic connectivity [5]. The MDL identifier MFCD06201515 facilitates database tracking across chemical inventories [4].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Style | Designation |
---|---|
IUPAC Name | (3,5-Difluorophenyl)[4-(methylsulfanyl)phenyl]methanone |
Common Synonym | 3,5-Difluoro-4'-(thiomethyl)benzophenone |
CAS Registry | 197439-19-3 |
MDL Number | MFCD06201515 |
Evolution of Synthetic Targets:
Table 2: Historical Development Milestones
Period | Development Focus | Representative Compounds |
---|---|---|
1980s–1990s | Methoxy-fluorinated benzophenones | 3',5'-Difluoro-4'-methoxyacetophenone (CID 2736983) |
2000s–Present | Thioether-functionalized analogs | 3,5-Difluoro-4'-(methylthio)benzophenone (197439-19-3) |
Multifunctional Reactivity and Applications:
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4